Cyclohexylideneethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

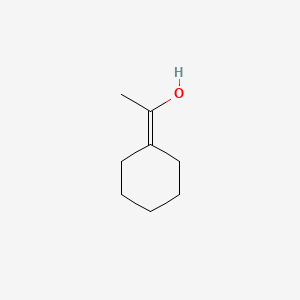

Cyclohexylideneethanol is an organic compound with the molecular formula C8H14O. It belongs to the class of cycloalkenes and is characterized by a cyclohexane ring with an ethylene group and a hydroxyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylideneethanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylideneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.

Major Products Formed:

Oxidation: Cyclohexylideneacetaldehyde.

Reduction: Cyclohexanol.

Substitution: Cyclohexylideneethyl halides.

Scientific Research Applications

Organic Synthesis

Cyclohexylideneethanol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for creating complex molecules.

Key Reactions:

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important intermediates in organic chemistry.

- Hydrogenation: The compound can undergo hydrogenation reactions, leading to the formation of cyclohexyl derivatives that have applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound and its derivatives exhibit potential biological activities, including anti-inflammatory and analgesic effects.

Case Study: Analgesic Activity

A study evaluated the analgesic properties of cyclohexylidene derivatives. The results demonstrated significant pain relief comparable to established analgesics like diclofenac sodium. This suggests that this compound could be a candidate for developing new pain management therapies .

Material Science

This compound has potential applications in the development of new materials, particularly in the production of hydrogels and polymeric systems.

Hydrogel Applications:

- Drug Delivery Systems: Due to its ability to form hydrogels, this compound can be utilized as a matrix for controlled drug release, enhancing therapeutic efficacy while minimizing side effects.

- Tissue Engineering: The compound's properties allow it to mimic the extracellular matrix, promoting cell adhesion and growth in tissue engineering applications .

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative structure-activity relationship studies can provide insights into the biological effects of this compound based on its structural features. By comparing it with known active compounds, researchers can predict its potential pharmacological properties.

Potential Biological Activities:

- Anti-inflammatory Properties: Similar compounds have shown efficacy against inflammatory pathways.

- Antioxidant Effects: The presence of certain functional groups may confer antioxidant capabilities, stabilizing free radicals.

Comparative Analysis with Related Compounds

To better understand the applications of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(4-Methylphenyl)-2-methylpropanoic acid | Aromatic ring with branched alkane | Anti-inflammatory | Simple structure |

| 4-Hydroxy-3-methoxybenzoic acid | Hydroxy and methoxy substituents on an aromatic ring | Antioxidant | Contains phenolic structure |

| Dimethylsilanediol | Silanol group with two methyl groups | Potentially anti-inflammatory | Simple silanol structure |

This compound stands out due to its complex silyl ether structure and potential for diverse interactions in biological systems.

Mechanism of Action

The mechanism of action of cyclohexylideneethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, this compound can interact with cellular membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

Cyclohexylideneethanol can be compared with other similar compounds, such as:

Cyclohexanol: Both compounds have a cyclohexane ring, but cyclohexanol lacks the ethylene group.

Cyclohexanone: This compound is a ketone, whereas this compound is an alcohol.

Grandlure II:

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Biological Activity

Cyclohexylideneethanol, also known as (Z)-2-(3,3-dimethyl)-cyclohexylideneethanol or Grandlure II, is a compound that has garnered interest in entomological research due to its role as a semiochemical in insect communication. This article delves into its biological activity, focusing on its effects on various insect species, particularly in the context of pheromone signaling and attraction.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which contributes to its volatility and ability to interact with insect pheromone receptors. The compound's structural formula can be represented as follows:

This compound is often studied alongside other related compounds such as (Z)-(3,3-dimethyl)-cyclohexylideneacetaldehyde (Grandlure III) and (E)-(3,3-dimethyl)-cyclohexylideneacetaldehyde, which are also involved in insect attraction mechanisms.

Pheromonal Role

This compound has been identified as a key component in the pheromone blends of several insect species. Its primary biological activity lies in its ability to attract specific insects, particularly weevils. Research indicates that it plays a significant role in the aggregation behavior of pests such as the sugar beet weevil (Bothynoderes punctiventris). Field tests have demonstrated that traps baited with synthetic Grandlure II effectively capture both male and female weevils, indicating its potency as an attractant .

Case Studies

- Attraction Studies : In a study conducted by Tóth et al. (2007), the effectiveness of Grandlure II was tested in combination with other compounds. The results showed that while Grandlure II contributed to the overall attractiveness of traps, it was not solely responsible for capturing weevils. The study emphasized the importance of understanding the interactions between various semiochemicals in influencing insect behavior .

- Behavioral Responses : Another investigation focused on the behavioral responses of insects to pheromonal cues. It was found that insects exhibit specific flight patterns when exposed to pheromones containing this compound, suggesting that this compound may influence not only attraction but also mating behaviors .

Comparative Analysis

The following table summarizes key findings from various studies on this compound and its related compounds:

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

1-cyclohexylideneethanol |

InChI |

InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h9H,2-6H2,1H3 |

InChI Key |

ULDSHVAMTLXGCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CCCCC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.